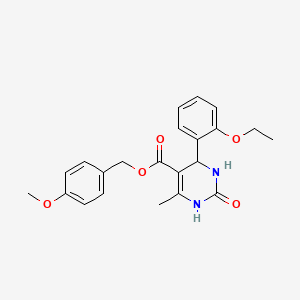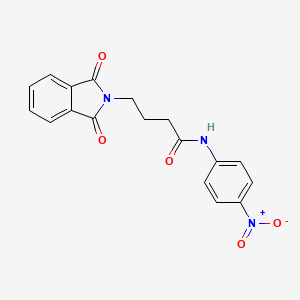![molecular formula C14H10N2O2S B5164356 2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol, commonly known as Benzothiophene Azodye, is an organic compound that belongs to the family of azo dyes. It is a yellow to orange powder, which is soluble in organic solvents but insoluble in water. Benzothiophene Azodye is widely used in the textile industry as a dye, and it is also used in the synthesis of other organic compounds. In recent years, Benzothiophene Azodye has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Benzothiophene Azodye is not fully understood. However, it is believed that the dye exerts its biological effects by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Benzothiophene Azodye has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Benzothiophene Azodye has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. The dye has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, Benzothiophene Azodye has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
実験室実験の利点と制限
Benzothiophene Azodye has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The dye is also relatively inexpensive, which makes it an attractive choice for researchers on a budget. However, Benzothiophene Azodye has some limitations in lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, the dye is sensitive to light, which can make it challenging to use in experiments that require prolonged exposure to light.
将来の方向性
There are several future directions for research on Benzothiophene Azodye. One area of interest is the development of new synthetic methods for the production of the dye. Researchers are also investigating the potential use of Benzothiophene Azodye as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the dye is being studied for its potential use as a sensor for detecting heavy metals in water. Further research is needed to fully understand the mechanism of action of Benzothiophene Azodye and to explore its potential applications in various fields.
合成法
Benzothiophene Azodye can be synthesized by the reaction of 2-aminophenol and 2-aminothiophenol with diazonium salts. The reaction takes place under acidic conditions, and the product is obtained in good yield. The synthesis of Benzothiophene Azodye is a simple and cost-effective process, which makes it a popular choice for industrial applications.
科学的研究の応用
Benzothiophene Azodye has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anticancer properties. Benzothiophene Azodye has also been studied for its potential use as a photosensitizer in photodynamic therapy. The dye has been shown to be effective in killing cancer cells when exposed to light. Furthermore, Benzothiophene Azodye has been investigated for its potential use as a sensor for detecting heavy metals in water.
特性
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-11-7-3-2-6-10(11)15-16-14-13(18)9-5-1-4-8-12(9)19-14/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUIMLYAFBHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)

![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)




